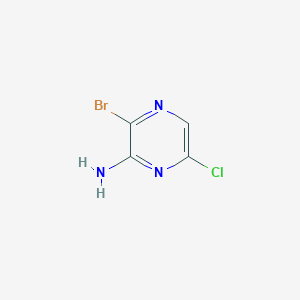
6-Amino-2-chlorobenzothiazole
Vue d'ensemble
Description
6-Amino-2-chlorobenzothiazole (6-ACBT) is an organic compound belonging to the benzothiazole family, which has a wide range of applications in both organic and inorganic chemistry. 6-ACBT is a versatile compound that can be used as a reagent in a variety of synthetic processes. It is also used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. Additionally, it has been used as a catalyst in a number of reactions, including the synthesis of polymers.
Applications De Recherche Scientifique
Corrosion Inhibition
6-Amino-2-chlorobenzothiazole (ACLBT) has been extensively studied for its application in corrosion inhibition. Research has shown that ACLBT is highly effective in inhibiting the corrosion of mild steel in acidic environments. For instance, ACLBT exhibited an impressive inhibition efficiency of up to 97% in sulfuric acid, acting predominantly as a cathodic inhibitor. Its performance was further enhanced with the addition of iodide ions, indicating its potential in industrial applications where corrosion resistance is critical (Quraishi et al., 1997).
Antibacterial Activity
6-Amino-2-chlorobenzothiazole derivatives have been explored for their antibacterial properties. A study on Schiff bases derived from benzothiazoles, including 2-amino-4-chlorobenzothiazole, revealed significant antibacterial effects against various pathogenic bacterial species. This suggests its potential use in developing new antibacterial agents, particularly in the context of increasing antibiotic resistance (Mahmood-ul-hassan et al., 2002).
Antitumor and Antimicrobial Properties
Further research has identified the antitumor and antimicrobial properties of 6-amino-2-chlorobenzothiazole derivatives. These compounds have shown promise in inhibiting the growth of various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment. Additionally, their antimicrobial activities suggest applications in combating infectious diseases (Racané et al., 2006).
Corrosion Inhibitor in Acid Solutions
The synergistic effect of 2-amino-6-chloro-benzothiazole in combination with other compounds like propargyl alcohol has been observed in the inhibition of mild steel corrosion in boiling hydrochloric acid solutions. This indicates its potential in more complex, multi-component corrosion inhibitor systems (Quraishi et al., 1997).
Propriétés
IUPAC Name |
2-chloro-1,3-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTWPDOGEAHMOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448377 | |
| Record name | 6-AMINO-2-CHLOROBENZOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-chlorobenzothiazole | |
CAS RN |
2406-90-8 | |
| Record name | 6-AMINO-2-CHLOROBENZOTHIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1,3-benzothiazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2'-(Methylthio)-[1,1'-biphenyl]-4-amine](/img/structure/B112270.png)
![benzyl N-[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B112271.png)








